molecular formula C12H15NO8S2 B3001125 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid CAS No. 612044-89-0

3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid

Cat. No.: B3001125
CAS No.: 612044-89-0
M. Wt: 365.37
InChI Key: DFLJWRKPXNVOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid” is a chemical compound with the molecular formula C12H15NO8S2 and a molecular weight of 365.38 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H15NO8S2. It contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 8 oxygen atoms, and 2 sulfur atoms . Detailed structural information can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (365.38) and molecular formula (C12H15NO8S2) . Unfortunately, specific details such as boiling point, melting point, and density were not found in the available resources.

Properties

IUPAC Name

3-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8S2/c1-6-8(10(16)20-2)12(22-9(6)11(17)21-3)23(18,19)13-5-4-7(14)15/h13H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLJWRKPXNVOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NCCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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